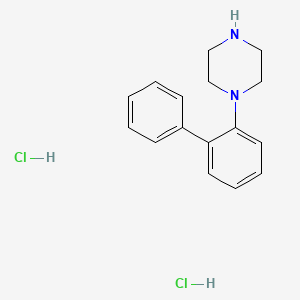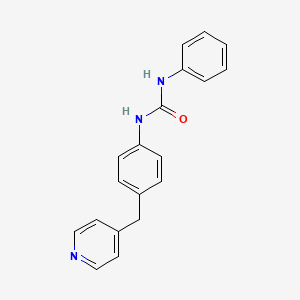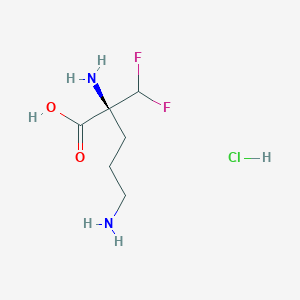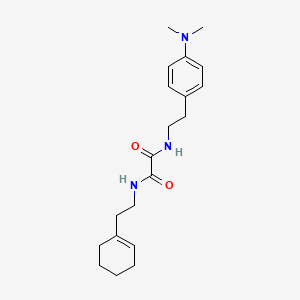
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amphetamine derivatives. It is commonly known as 'fluoromethamphetamine' or 'FMA'. This compound has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. The purpose of
Wirkmechanismus
The mechanism of action of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves the inhibition of monoamine transporters, including dopamine and norepinephrine transporters. This inhibition leads to an increase in the release of dopamine and norepinephrine in the brain, which can lead to increased wakefulness, alertness, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine include increased dopamine and norepinephrine release in the brain, which can lead to increased wakefulness, alertness, and euphoria. Additionally, this compound has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of other amphetamine derivatives.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine for lab experiments is its potential use as a research tool for studying the mechanisms of action of amphetamine derivatives. Additionally, this compound has been reported to exhibit a longer half-life compared to other amphetamine derivatives, which could be advantageous for certain studies. However, one limitation of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is its potential for abuse and addiction, which could pose ethical concerns for researchers.
Zukünftige Richtungen
There are several future directions for the study of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine. One potential direction is the investigation of its potential therapeutic use in the treatment of ADHD and narcolepsy. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential for abuse and addiction. Other future directions could include the development of new synthesis methods for ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine and the study of its potential use as a research tool for studying the mechanisms of action of amphetamine derivatives.
Synthesemethoden
The synthesis method of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves the reaction of 2,5-difluorophenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then purified by recrystallization to obtain pure ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for various studies.
Wissenschaftliche Forschungsanwendungen
((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit stimulant properties similar to other amphetamine derivatives. Studies have shown that this compound can increase the release of dopamine and norepinephrine in the brain, which can lead to increased wakefulness, alertness, and euphoria. Additionally, ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
(2R)-3-(2,5-difluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZIIZMRFWIZBS-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=CC(=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2703574.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2703582.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2703588.png)

![N-(3,4-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703591.png)
![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)